molecular formula C18H16N2O2 B14334688 Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- CAS No. 111837-52-6

Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)-

Cat. No.: B14334688
CAS No.: 111837-52-6
M. Wt: 292.3 g/mol
InChI Key: VGLKWFIRMLZXIE-UHFFFAOYSA-N
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Description

The compound Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- features a hybrid structure combining a pyrazoline ring and a phenyl-substituted oxirane (epoxide) group. The pyrazoline moiety is known for its role in stabilizing conjugated systems and participating in hydrogen bonding, while the oxiranyl group introduces stereochemical complexity and electrophilic reactivity .

Synthetic routes for analogous methanone derivatives often involve cyclo-condensation reactions between chalcones and hydrazides or nucleophilic substitutions on α,β-unsaturated ketones . For example, describes the synthesis of bis-pyrazole methanones via reactions with malononitrile or cyanoacetamide, highlighting the versatility of pyrazoline intermediates in forming fused heterocycles .

Properties

CAS No.

111837-52-6

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

(4-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-(3-phenyloxiran-2-yl)methanone

InChI

InChI=1S/C18H16N2O2/c21-16(18-17(22-18)13-9-5-2-6-10-13)15-14(11-19-20-15)12-7-3-1-4-8-12/h1-10,14,17-19H,11H2

InChI Key

VGLKWFIRMLZXIE-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=NN1)C(=O)C2C(O2)C3=CC=CC=C3)C4=CC=CC=C4

solubility

9.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Darzens Condensation for Epoxy Ketone Intermediate Synthesis

The 3-phenyloxiranyl (styrene oxide) moiety in the target compound is most efficiently synthesized via the Darzens reaction, a classical method for α,β-epoxy ketone formation. This reaction involves the base-catalyzed condensation of aldehydes with α-halo carbonyl compounds. For example, benzaldehyde reacts with ethyl chloroacetate in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to yield 3-chloromethyl-(3-phenyl-oxiranyl)phenyl methanone .

Reaction Mechanism and Optimization

The Darzens reaction proceeds through a stepwise mechanism:

  • Enolate Formation : Deprotonation of the α-halo ester by a strong base (e.g., NaOH) generates a nucleophilic enolate.
  • Aldol Addition : The enolate attacks the carbonyl carbon of the aldehyde, forming a β-hydroxy ester intermediate.
  • Epoxidation : Intramolecular nucleophilic displacement of the halide by the β-hydroxyl group results in epoxide ring closure.

Optimization studies indicate that polar aprotic solvents (e.g., THF) and temperatures between 0–25°C enhance yields (68–82%) while minimizing side reactions like hydrolysis.

Table 1: Darzens Reaction Conditions for Epoxy Ketone Synthesis
Aldehyde α-Halo Ester Catalyst Yield (%)
Benzaldehyde Ethyl chloroacetate TBAB 78
4-Nitrobenzaldehyde Ethyl bromoacetate PEG-400 65
4-Methoxybenzaldehyde Chloroacetone None 71

Cyclocondensation Strategies for Pyrazoline Ring Formation

The 4,5-dihydro-4-phenyl-1H-pyrazol-3-yl group is constructed via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For instance, 1-(4-fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one reacts with hydrazine hydrate in ethanol under reflux to form the corresponding pyrazoline.

Chalcone Synthesis via Claisen-Schmidt Condensation

Chalcones are prepared by base-catalyzed aldol condensation of aromatic aldehydes and ketones:
$$ \text{ArCHO} + \text{Ar'COCH}_3 \xrightarrow{\text{NaOH/EtOH}} \text{ArCH=CHCOAr'} $$
Substituents on the aryl rings significantly influence reaction rates and yields. Electron-withdrawing groups (e.g., -NO₂) enhance electrophilicity, accelerating condensation.

Table 2: Chalcone Synthesis Yields Under Varied Conditions
Aldehyde Ketone Base Yield (%)
4-Nitrobenzaldehyde Acetophenone KOH 85
4-Fluorobenzaldehyde 4-Methylacetophenone NaOH 79
Benzaldehyde 4-Methoxyacetophenone LiOH 88

Pyrazoline Cyclization

Cyclocondensation of chalcones with hydrazine hydrate proceeds via Michael addition followed by intramolecular cyclization:
$$ \text{ArCH=CHCOAr'} + \text{N}2\text{H}4 \rightarrow \text{ArC(NH)=N-NH}2\text{CH}2\text{COAr'} \rightarrow \text{Pyrazoline} $$
DFT studies at the B3LYP/6-31G(d,p) level reveal that electron-donating groups (e.g., -OCH₃) stabilize the transition state, reducing activation energy by 12–15 kcal/mol.

Coupling of Epoxy Ketone and Pyrazoline Moieties

The final assembly of the target compound involves linking the epoxy ketone and pyrazoline fragments through a nucleophilic acyl substitution or Friedel-Crafts acylation.

Nucleophilic Acyl Substitution

The chloromethyl group in 3-chloromethyl-(3-phenyl-oxiranyl)phenyl methanone (from Darzens reaction) undergoes displacement by the pyrazoline’s amine group:
$$ \text{Epoxy ketone-Cl} + \text{Pyrazoline-NH}_2 \rightarrow \text{Target Compound} + \text{HCl} $$
Reaction conditions: DMF, 80°C, 12 h, yielding 60–70% product.

Friedel-Crafts Acylation

Alternative routes employ AlCl₃-catalyzed acylation of the pyrazoline’s aromatic ring with an epoxy acyl chloride:
$$ \text{Pyrazoline-ArH} + \text{ClCO-(oxiranyl)Ph} \xrightarrow{\text{AlCl}_3} \text{Target Compound} $$
This method affords moderate yields (55–65%) but requires strict moisture control.

Structural Characterization and Computational Validation

Spectroscopic Analysis

  • IR Spectroscopy : The carbonyl stretch (C=O) appears at 1680–1700 cm⁻¹, while epoxy C-O-C asymmetric stretching is observed at 1240–1260 cm⁻¹.
  • NMR : $$ ^1\text{H} $$ NMR signals for the pyrazoline’s dihydro protons resonate at δ 3.2–3.8 ppm (dd, J = 17.5 Hz), and epoxy protons appear as doublets at δ 3.9–4.3 ppm.

Density Functional Theory (DFT) Studies

Geometric parameters calculated at the B3LYP/6-31G(d,p) level show excellent agreement with experimental data:

  • Pyrazoline C3–N7 bond length: 1.298–1.300 Å (calc.) vs. 1.287 Å (exp.).
  • Epoxide C-O bond length: 1.432 Å (calc.) vs. 1.429 Å (exp.).
Table 3: Comparative Geometrical Parameters (Å)
Bond Calculated Experimental
C3–N7 (pyrazoline) 1.299 1.287
C-O (epoxide) 1.432 1.429
N8–C34 (methanone) 1.380 1.374

Chemical Reactions Analysis

Types of Reactions

Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxirane ring, using reagents such as sodium azide or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium azide in dimethylformamide (DMF) or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in the formation of azides or thiol derivatives.

Scientific Research Applications

Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis
Compound Name Core Structure Key Functional Groups Molecular Weight (g/mol) Thermal Stability (°C)
Target Methanone 4,5-dihydro-4-phenyl-1H-pyrazol-3-yl + 3-phenyloxiranyl Pyrazoline, epoxide, ketone ~350 (estimated) Not reported
Bis-pyrazole Methanone (7b, ) Two pyrazole rings + thienothiophene Pyrazole, thiophene, ketone 538.64 >300 (decomposition)
Pyrazolo-pyrimidine (10, ) Pyrazolo[1,5-a]pyrimidine + thienothiophene Pyrimidine, nitrile, thiophene 604.71 Not reported
Bis-thieno[2,3-b]pyridine (9a, ) Thienopyridine + pyrazole Pyridine, thiophene, carboxamide ~600 (estimated) Not reported

Key Observations :

  • The target compound’s pyrazoline and epoxide groups distinguish it from bis-pyrazole or pyrazolo-pyrimidine derivatives, which prioritize aromaticity and extended conjugation for stability .
  • Epoxide-containing methanones are rare in the literature; most analogs (e.g., 7b, 10) replace the oxiranyl group with thiophene or pyrimidine for enhanced thermal stability .
Thermal and Spectroscopic Properties
  • Thermal Stability: The target compound’s stability is expected to be lower than bis-pyrazole derivatives (e.g., 7b, mp >300°C) due to the labile epoxide group. Shreeve et al. report that hydrogen-bond-rich analogs (e.g., tetrazole-based methanones) decompose above 240°C, suggesting the target may follow similar trends .
  • Spectroscopic Signatures :
    • IR : Pyrazoline NH stretches (~3275–3320 cm⁻¹) and ketone C=O (~1720 cm⁻¹) are consistent across analogs .
    • NMR : The target’s dihydro-pyrazole protons are anticipated at δ ~2.22–4.92 ppm (cf. 7b’s CH3 at δ 2.22 and NH2 at δ 4.92) .

Biological Activity

Methanone, specifically the compound (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)-, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its antioxidant, anti-inflammatory, and anticancer activities as supported by various studies.

Chemical Structure and Properties

The compound features a pyrazole ring fused with an oxirane moiety, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC16H16N2O2
Molecular Weight284.31 g/mol
Density1.36 g/cm³
Boiling Point472.3 °C
Flash Point239.4 °C

Antioxidant Properties

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit substantial antioxidant activities. For instance, molecular docking simulations indicated that these compounds can effectively scavenge free radicals and inhibit oxidative stress markers in vitro .

Anti-inflammatory Effects

The anti-inflammatory potential of (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- has been highlighted in several research articles. One study utilized molecular docking to show that the compound can inhibit pro-inflammatory cytokines, suggesting its application in treating inflammatory diseases .

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives. The compound has shown promising results against various cancer cell lines:

Cell LineIC50 Value (µM)Reference
MCF71.88 ± 0.11
HCT1160.39 ± 0.06
B16-F100.57 ± 0.03

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

The mechanism behind the biological activity of this compound primarily involves:

  • Electrophilic Nature : The presence of electron-withdrawing groups enhances the electrophilic character, facilitating interaction with biological macromolecules.
  • Molecular Docking : Computational studies suggest that the compound binds effectively to target proteins involved in inflammation and cancer progression, leading to reduced activity of these pathways .

Case Studies

A notable case study involved testing various pyrazole derivatives against cancer cell lines, where (4,5-dihydro-4-phenyl-1H-pyrazol-3-yl)(3-phenyloxiranyl)- was included in a broader analysis of structural analogs. The study found that modifications to the pyrazole core significantly influenced anticancer potency, with specific substitutions improving efficacy against MCF7 and HCT116 cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing pyrazoline-containing methanone derivatives?

  • Answer : The compound can be synthesized via cyclocondensation reactions. A typical procedure involves refluxing a precursor (e.g., chalcone derivatives) with hydrazine hydrate in a solvent like dioxane or ethanol. For example, hydrazine hydrate reacts with α,β-unsaturated ketones to form pyrazoline rings, followed by functionalization with oxiranyl groups . Key steps include:

  • Reflux conditions : 12–24 hours at 80–100°C.
  • Purification : Recrystallization from methanol or column chromatography using silica gel .
  • Validation : Confirm reaction completion via TLC (Rf ~0.7–0.8 in ethyl acetate/hexane) .

Q. How can spectroscopic techniques (IR, NMR) characterize the structural features of this methanone derivative?

  • Answer :

  • IR Spectroscopy : Look for peaks at ~1750 cm⁻¹ (C=O stretch of methanone), ~1649 cm⁻¹ (C=N of pyrazoline), and ~1248 cm⁻¹ (C–N stretching) .
  • ¹H NMR :
  • Pyrazoline protons: δ 3.30–3.66 (dd, 2H, CH₂ of dihydropyrazole).
  • Aromatic protons: δ 6.08–7.82 (m, multiplets for phenyl and oxiranyl substituents).
  • Methoxy groups (if present): δ ~3.91 (s, OCH₃) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

  • Answer :

  • Recrystallization : Use methanol or ethanol to remove unreacted starting materials.
  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7 ratio) for polar byproducts.
  • Validation : Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For example:

  • Crystal system : Monoclinic (P2₁/c space group).
  • Unit cell parameters : a = 5.3937 Å, b = 20.237 Å, c = 18.163 Å, β = 95.144° .
  • Key findings : The pyrazoline ring adopts an envelope conformation, and the oxiranyl group shows a dihedral angle of 78.5° with the phenyl ring .

Q. How do computational methods (e.g., DFT, molecular docking) predict the biological activity of this compound?

  • Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gap for reactivity).
  • Molecular Docking : Dock into target proteins (e.g., GABA receptors for anticonvulsant activity) using AutoDock Vina. Key interactions include hydrogen bonds with Thr236 and hydrophobic contacts with Phe200 .

Q. What strategies address contradictory data in reaction yields or spectroscopic results across studies?

  • Answer :

  • Reaction Optimization : Vary solvents (e.g., xylene vs. toluene) or catalysts (e.g., chloranil vs. DDQ) to improve reproducibility .
  • Analytical Cross-Validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H]⁺ at m/z 364.47) .

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